2-(3,4-dimethoxyphenyl)-7-fluoro-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
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Overview
Description
2-(3,4-Dimethoxyphenyl)-7-fluoro-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a compound of interest in the field of scientific research due to its unique properties. It belongs to the class of chromeno[2,3-d]pyrimidin-4-ones, a group of compounds with a wide range of applications. This compound has been studied for its potential applications in various areas, including medicinal chemistry, drug discovery, and biochemistry.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-7-fluoro-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one has been studied for its potential applications in medicinal chemistry, drug discovery, and biochemistry. In medicinal chemistry, this compound has been studied for its ability to inhibit the activity of certain enzymes involved in the metabolism of drugs. In drug discovery, this compound has been studied as a potential lead compound for the development of new drugs. In biochemistry, this compound has been studied for its potential applications in the study of cell signaling pathways and metabolic processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-7-fluoro-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is not fully understood. However, it is believed that this compound binds to the active site of certain enzymes involved in the metabolism of drugs, thereby inhibiting their activity. This inhibition of enzyme activity can lead to changes in the pharmacokinetics and pharmacodynamics of the drug, resulting in altered efficacy and side effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3,4-dimethoxyphenyl)-7-fluoro-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one have not been fully characterized. However, it is known that this compound can inhibit the activity of certain enzymes involved in the metabolism of drugs, which can lead to changes in the pharmacokinetics and pharmacodynamics of the drug. Additionally, this compound has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(3,4-dimethoxyphenyl)-7-fluoro-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one for laboratory experiments include its availability, its stability, and its ability to inhibit the activity of certain enzymes involved in the metabolism of drugs. Additionally, this compound has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties, which can be useful for certain types of experiments. However, the limitations of this compound include its solubility in water, its limited availability, and its potential to cause adverse effects in certain individuals.
Future Directions
The potential future directions for 2-(3,4-dimethoxyphenyl)-7-fluoro-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one include further study of its mechanism of action, its potential applications in drug discovery, its use as a lead compound for the development of new drugs, and its potential applications in the study of cell signaling pathways and metabolic processes. Additionally, this compound could be studied for its potential use in the treatment of certain diseases, such as cancer, and its potential use as a therapeutic agent for the treatment of inflammation and oxidative stress. Finally, this compound could be studied for its potential use as a biomarker for the detection of certain diseases.
Synthesis Methods
The synthesis of 2-(3,4-dimethoxyphenyl)-7-fluoro-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a multi-step process that involves several reactions. The first step involves the reaction of 3,4-dimethoxyphenol with 4-chloro-7-fluoro-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one to form 2-(3,4-dimethoxyphenyl)-7-fluoro-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one. This reaction is carried out under acidic conditions, and is catalyzed by an acid such as p-toluenesulfonic acid. Following this, the product is purified by column chromatography and recrystallized.
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-7-fluoro-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4/c1-24-15-5-3-10(9-16(15)25-2)17-21-18(23)13-8-11-7-12(20)4-6-14(11)26-19(13)22-17/h3-7,9H,8H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQRGHXHDQPEOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC(=C4)F)C(=O)N2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-7-fluoro-3H-chromeno[2,3-d]pyrimidin-4(5H)-one |
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